methyl 4-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)benzoate
Overview
Description
Methyl 4-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)benzoate is a complex organic compound featuring a quinoline core fused with a dioxolo ring and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the dioxolo ring and the benzoate ester group. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxolo Ring: This step involves cyclization reactions, often using reagents like ethylene glycol and acid catalysts.
Esterification: The final step is the esterification of the quinoline derivative with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of nitro or halogenated quinoline derivatives.
Scientific Research Applications
Methyl 4-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of methyl 4-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, the compound may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core and have similar biological activities.
Dioxolo Compounds: Compounds containing the dioxolo ring, such as dioxolane derivatives, have similar structural features.
Uniqueness
Methyl 4-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)benzoate is unique due to the combination of the quinoline core, dioxolo ring, and benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-(6-oxo-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-18(21)11-4-2-10(3-5-11)12-7-17(20)19-14-8-16-15(6-13(12)14)23-9-24-16/h2-6,8,12H,7,9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWLGAZAGZAXAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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